Hydrazinecarbothioamide, 2-(2-pyridinyl)-
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Overview
Description
Preparation Methods
Hydrazinecarbothioamide, 2-(2-pyridinyl)-, can be synthesized through different methods. One common synthetic route involves the reaction of hydrazinecarbothioamides with 2-(bis(methylthio)methylene)malononitrile and ethyl 2-cyano-3,3-bis(methylthio)acrylate . The reaction conditions typically include gentle heating and the use of various reagents such as triethylamine and ethanol . The structure of the obtained products can be characterized using infrared (IR), nuclear magnetic resonance (NMR), and mass spectrometry (MS) techniques .
Chemical Reactions Analysis
Hydrazinecarbothioamide, 2-(2-pyridinyl)-, undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include 2-(bis(methylthio)methylene)malononitrile, ethyl 2-cyano-3,3-bis(methylthio)acrylate, and triethylamine . The major products formed from these reactions include heterocyclic rings such as pyrazole, triazole, and thiadiazole derivatives .
Scientific Research Applications
Hydrazinecarbothioamide, 2-(2-pyridinyl)-, has a wide range of scientific research applications. It has been studied for its antimicrobial, antiviral, antifungal, antibacterial, antitumor, and anticarcinogenic properties . Additionally, it has been used in spectrophotometric detection of metals and in the development of materials for telecommunications and optical storage . The compound’s ability to exist in tautomeric forms makes it a versatile chelating agent in various chemical processes .
Mechanism of Action
The mechanism of action of hydrazinecarbothioamide, 2-(2-pyridinyl)-, involves its interaction with molecular targets and pathways in biological systems. The compound’s antimicrobial and antitumor activities are attributed to its ability to inhibit DNA production by altering the reductive transformation of ribonucleotide to deoxyribonucleotide . The presence of sulfur and nitrogen atoms in the compound’s structure contributes to its biological activity .
Comparison with Similar Compounds
Hydrazinecarbothioamide, 2-(2-pyridinyl)-, can be compared with other similar compounds such as hydrazinecarbothioamide, 2-[1-(4-pyridinyl)ethylidene]-, and other thiosemicarbazides . These compounds share similar structural features and biological activities, but hydrazinecarbothioamide, 2-(2-pyridinyl)-, is unique due to its specific pyridinyl group, which enhances its chelating behavior and biological properties .
Properties
CAS No. |
77133-64-3 |
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Molecular Formula |
C6H8N4S |
Molecular Weight |
168.22 g/mol |
IUPAC Name |
(pyridin-2-ylamino)thiourea |
InChI |
InChI=1S/C6H8N4S/c7-6(11)10-9-5-3-1-2-4-8-5/h1-4H,(H,8,9)(H3,7,10,11) |
InChI Key |
GWXJJPUVJRAAPC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=NC(=C1)NNC(=S)N |
Origin of Product |
United States |
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